3-(4-Chlorophenyl)-1-(3-pyridinyl)-2,5-pyrrolidinedione
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Overview
Description
3-(4-Chlorophenyl)-1-(3-pyridinyl)-2,5-pyrrolidinedione is an organic compound characterized by a pyrrolidinedione core structure substituted with a 4-chlorophenyl group and a 3-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(3-pyridinyl)-2,5-pyrrolidinedione typically involves the reaction of 4-chlorobenzaldehyde with 3-pyridinecarboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions . The reaction mixture is then subjected to heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(3-pyridinyl)-2,5-pyrrolidinedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Chlorophenyl)-1-(3-pyridinyl)-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(3-pyridinyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(3-pyridinyl)-2,5-pyrrolidinedione
- 3-{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}acrylic acid
- {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}acetonitrile
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a chlorophenyl and pyridinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
132458-97-0 |
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Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-pyridin-3-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-5-3-10(4-6-11)13-8-14(19)18(15(13)20)12-2-1-7-17-9-12/h1-7,9,13H,8H2 |
InChI Key |
XVWYLDOZOVAJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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